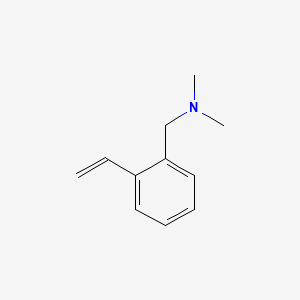

N,N-Dimethyl-1-(2-vinylphenyl)methanamine

Description

Contextualization within the Field of Specialty Amines and Styrenic Derivatives

N,N-Dimethyl-1-(2-vinylphenyl)methanamine belongs to the classes of specialty amines and styrenic derivatives. Specialty amines are a category of amines characterized by their specific and often complex molecular structures, which impart unique chemical properties and functionalities. These compounds are typically produced in lower volumes and at higher costs than commodity amines, finding use in niche applications ranging from pharmaceuticals to high-performance polymers. The tertiary amine group in this compound, with its lone pair of electrons, can act as a base, a nucleophile, or a ligand for metal coordination, making it a valuable component in various chemical transformations.

As a styrenic derivative, the compound is a substituted version of styrene (B11656), a foundational monomer in the polymer industry. The presence of the vinyl group allows this compound to undergo polymerization, either with itself to form a homopolymer or with other monomers to create copolymers with tailored properties. This dual functionality, combining the reactivity of a specialty amine with the polymerizability of a styrenic monomer, makes it a highly sought-after reagent for the synthesis of advanced materials.

Historical Perspective on Related ortho-Vinylbenzyl Compounds in Organic Synthesis

The development of vinylbenzyl compounds, particularly those with functional groups in the ortho position, has been driven by the pursuit of novel monomers for functional polymers and ligands for catalysis. Historically, the synthesis of ortho-substituted styrenes presented challenges compared to their para-isomers, leading to a more recent exploration of their unique properties. Early methods for the preparation of related compounds, such as 2-(N,N-dialkylaminomethyl)styrenes, were often multi-step and could be expensive.

A significant advancement in the utility of ortho-vinylbenzyl compounds came with their application as precursors to highly efficient catalysts. For instance, they are key components in the synthesis of Hoveyda-Grubbs catalysts, which are widely used in olefin metathesis reactions—a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. The ability of the ortho-aminomethyl group to coordinate with the metal center of the catalyst plays a crucial role in its stability and reactivity. This application has spurred the development of more efficient and scalable synthetic routes to ortho-vinylbenzylamines, including this compound.

Significance of the Vinyl and Tertiary Amine Functionalities for Research Applications

The distinct reactivity of the vinyl and tertiary amine groups in this compound is central to its utility in research.

The Vinyl Group: This functional group is a cornerstone of polymer chemistry, enabling the compound to act as a monomer. Through processes like free-radical polymerization, this compound can be incorporated into polymer chains, introducing the tertiary amine functionality as a pendant group. This allows for the creation of "smart" or functional polymers that can respond to external stimuli such as pH or temperature.

The Tertiary Amine Group: The dimethylamino group is a versatile functional moiety. Its basic nature allows polymers derived from this monomer to exhibit pH-responsiveness; in acidic conditions, the amine is protonated, leading to changes in polymer solubility and conformation. Furthermore, the tertiary amine can act as a catalyst in various organic reactions, and its ability to coordinate with metal ions is exploited in the design of novel catalytic systems and materials with specific binding properties.

The ortho-positioning of these two groups is particularly significant. This proximity can lead to intramolecular interactions that influence the reactivity of both the vinyl and the amine groups. For instance, in the context of catalysis, this spatial arrangement is critical for the chelation of the amine to the metal center, which can enhance catalyst performance.

Overview of Major Research Domains for this compound

The unique bifunctional nature of this compound has led to its application in several key areas of chemical research:

Polymer Chemistry: The primary application of this compound is as a monomer for the synthesis of functional polymers. These polymers, bearing pendant dimethylamino groups, are of significant interest as stimuli-responsive materials. For example, they can be designed to be thermo-responsive, exhibiting a lower critical solution temperature (LCST), which has potential applications in drug delivery and smart coatings.

Catalysis: As a precursor to ligands for transition metal catalysts, particularly for olefin metathesis, this compound plays a vital role. The resulting catalysts often exhibit enhanced stability and activity due to the intramolecular coordination of the tertiary amine.

Organic Synthesis: Beyond polymer and catalyst synthesis, the compound can be used as a building block for more complex molecules. It is cited as a potential intermediate in the synthesis of dyes, pigments, fluorescent probes, and bioactive molecules, where the combination of the aromatic ring, vinyl group, and amine functionality can be strategically utilized to construct target molecules with desired properties.

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 22826-55-7 |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Boiling Point | 212.9 °C |

| Density | 0.937 g/cm³ |

| Flash Point | 74.7 °C |

| pKa (Predicted) | 8.69 ± 0.28 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethenylphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-10-7-5-6-8-11(10)9-12(2)3/h4-8H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLKCQAGVDGTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276616 | |

| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22826-55-7 | |

| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 1 2 Vinylphenyl Methanamine

Precision Synthesis of the ortho-Isomer: Strategies and Innovations

The synthesis of the ortho-isomer of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, characterized by its specific substitution pattern, requires precise and controlled chemical methods. Researchers have developed several sophisticated strategies to achieve this structural arrangement efficiently.

Multicomponent Reactions and Domino Processes for Structural Assembly

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing atoms from all starting materials, offer an efficient pathway for assembling complex molecular architectures. semanticscholar.org Several classical MCRs could be adapted for the synthesis of this compound or its derivatives.

Mannich Reaction : This reaction typically involves an aldehyde, a primary or secondary amine, and another compound with an acidic proton. A variation could potentially use 2-vinylbenzaldehyde (B1595024), dimethylamine (B145610), and a suitable third component.

Ugi Reaction : This four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By selecting 2-vinylbenzaldehyde as the aldehyde component and dimethylamine as the amine, a complex adduct could be formed, which might be further transformed into the target structure. The Ugi reaction is noted for its potential to create peptide-like molecules. nih.gov

Groebke-Blackburn-Bienaymè Reaction : This three-component reaction synthesizes imidazo[1,2-a]-annulated heterocycles from an amidine, an aldehyde, and an isocyanide. rug.nl Using 2-vinylbenzaldehyde in this reaction would incorporate the key vinylphenyl moiety into a more complex heterocyclic system. rug.nl

These one-pot processes are advantageous due to their atom economy and reduction of intermediate purification steps, representing a highly convergent approach to the target molecule's structural framework. semanticscholar.org

Stereoselective Synthesis of Chiral Analogues

Creating chiral versions of this compound, where the benzylic carbon is a stereocenter, requires highly stereoselective synthetic methods. A well-established and powerful technique is the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines, a method pioneered by Ellman. researchgate.net

This approach would proceed in the following steps:

Imine Formation : Condensation of 2-vinylbenzaldehyde with an enantiopure tert-butanesulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form the corresponding N-sulfinyl imine. researchgate.net

Diastereoselective Addition : Addition of a methyl organometallic reagent (e.g., methylmagnesium bromide) to the N-sulfinyl imine. The chiral sulfinyl group directs the addition to one face of the C=N double bond, leading to a high diastereomeric excess. researchgate.net

Sulfinamide Cleavage : Removal of the chiral auxiliary by acidic methanolysis to yield the highly enantioenriched primary amine. researchgate.net

N-Methylation : Subsequent reductive amination or other methylation methods would be used to install the two methyl groups on the nitrogen atom, yielding the final chiral product.

The reliability of this method in controlling the stereochemistry at the newly formed C-N bond makes it a cornerstone for synthesizing a wide variety of enantioenriched amines. researchgate.net

Functionalization and Derivatization Strategies

The vinyl and dimethylamino groups on this compound are reactive handles that allow for a variety of chemical modifications, enabling its use in broader applications.

Tailored Modifications for Molecular Probes and Biological Conjugates

The structure of this compound lends itself to modifications for creating molecular probes and for conjugation to biological molecules. The vinyl group can participate in various addition reactions or polymerization. The tertiary amine can be used as a synthetic handle or can influence the molecule's properties.

For example, the vinyl group can be targeted for reactions such as:

Heck Coupling : To attach other aryl groups.

Hydroboration-Oxidation : To introduce a hydroxyl group, which can then be used for further conjugation.

Click Chemistry : After conversion to an azide (B81097) or alkyne, allowing for efficient ligation to biomolecules.

The dimethylamino group can be oxidized or otherwise modified, and its basicity can be utilized in designing pH-sensitive probes.

Quaternization Reactions and Formation of Ammonium (B1175870) Salts

The tertiary amine functionality of this compound can be readily converted into a quaternary ammonium salt through reaction with an alkyl halide. researchgate.net This transformation, known as quaternization, converts the neutral amine into a permanently charged cationic species.

The reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of an alkyl halide (e.g., iodomethane, 1-iodobutane). researchgate.net Kinetic studies on analogous tertiary amines, such as poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), show that the rate of quaternization increases with temperature. researchgate.net

| Parameter | Description | Reference |

| Reactants | Tertiary Amine, Alkyl Halide (e.g., 1-iodobutane) | researchgate.net |

| Effect of Temperature | Reaction rate increases at higher temperatures. | researchgate.net |

| Product | Polymeric/Quaternary Ammonium Salt | researchgate.net |

| Monitoring | Progress can be followed by ¹H NMR spectroscopy. | researchgate.net |

The resulting quaternary ammonium salts have distinct physical and chemical properties compared to the parent amine, including increased water solubility and the potential for use as phase-transfer catalysts or in applications requiring a cationic charge.

Site-Specific Chemical Transformations of the Vinyl Group

The vinyl group of this compound is a reactive functional group that can undergo a variety of site-specific chemical transformations. These reactions allow for the introduction of new functional groups and the synthesis of more complex molecules. The reactivity of the vinyl group is influenced by the electronic and steric effects of the ortho-substituted dimethylaminomethyl group.

Common transformations of the vinyl group include, but are not limited to, oxidation, reduction, and addition reactions. For instance, epoxidation of the vinyl group can be achieved using various oxidizing agents, such as peroxy acids, to yield the corresponding epoxide. This epoxide can then serve as a versatile intermediate for further functionalization.

Another important transformation is the hydroboration-oxidation of the vinyl group, which typically results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol. Conversely, acid-catalyzed hydration or oxymercuration-demercuration would lead to the Markovnikov addition product, a secondary alcohol.

The vinyl group can also participate in various carbon-carbon bond-forming reactions. For example, it can undergo polymerization, or be used in cross-coupling reactions like the Heck reaction, to introduce more complex substituents. The choice of reaction and catalyst system is crucial for achieving high selectivity and yield.

Table 1: Examples of Site-Specific Transformations of the Vinyl Group

| Reaction Type | Reagents and Conditions | Product |

| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA), CH2Cl2 | 2-(2-(oxiran-2-yl)phenyl)-N,N-dimethylmethanamine |

| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | 2-(2-(2-hydroxyethyl)phenyl)-N,N-dimethylmethanamine |

| Dihydroxylation | OsO4 (catalytic), NMO | 2-(2-(1,2-dihydroxyethyl)phenyl)-N,N-dimethylmethanamine |

| Heck Coupling | Aryl halide, Pd catalyst, base | Substituted stilbene (B7821643) derivative |

This table presents hypothetical yet chemically plausible transformations based on the known reactivity of vinyl aromatic compounds.

Process Optimization and Scalability in Laboratory Synthesis

Influence of Solvent Systems and Reaction Parameters on Yield and Selectivity

The choice of solvent can have a significant impact on the outcome of the synthesis of this compound. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are key considerations. For instance, in a hypothetical synthesis involving a Wittig reaction to form the vinyl group, the choice of an ethereal solvent like tetrahydrofuran (B95107) (THF) or a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) could influence the stereoselectivity of the alkene formation.

Reaction parameters such as temperature, reaction time, and the stoichiometry of reactants are also critical for optimizing the synthesis. A systematic study of these parameters, often using statistical methods like Design of Experiments (DoE), can help identify the optimal conditions for maximizing the yield of the desired product while minimizing the formation of byproducts.

Table 2: Influence of Reaction Parameters on a Hypothetical Synthesis Step

| Parameter | Variation | Effect on Yield (%) | Effect on Purity (%) |

| Temperature (°C) | 25 | 65 | 95 |

| 50 | 80 | 90 | |

| 75 | 75 | 85 | |

| Solvent | Toluene | 70 | 92 |

| THF | 82 | 96 | |

| Dichloromethane | 60 | 88 | |

| Catalyst Loading (mol%) | 1 | 78 | 94 |

| 0.5 | 75 | 95 | |

| 0.1 | 60 | 97 |

This table illustrates a hypothetical optimization study and does not represent actual experimental data.

Green Chemistry Approaches in Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. This can involve the use of less hazardous solvents, renewable starting materials, and catalytic methods to reduce waste.

For example, a greener synthetic route might involve a one-pot reaction where multiple steps are carried out in the same reactor without isolating intermediates, thus reducing solvent usage and waste generation. The use of a recyclable catalyst, such as a supported metal catalyst, can also contribute to a more sustainable process. A patent for the synthesis of a related compound, N,N-dimethyl-p-phenylenediamine, highlights the use of a CuO/C catalyst in a process with mild reaction conditions and high yield, which exemplifies a green synthesis technology with potential application. google.com

Analytical Methodologies for Purity Assessment and Structural Confirmation in Research

A combination of analytical techniques is essential for the purity assessment and structural confirmation of this compound in a research setting. These methods provide information about the identity, purity, and molecular structure of the compound.

High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of the compound. By using an appropriate stationary phase and mobile phase, it is possible to separate the target compound from any impurities or byproducts. The purity is typically determined by the relative area of the peak corresponding to this compound in the chromatogram.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum simultaneously.

Table 3: Analytical Methods for Characterization

| Analytical Technique | Purpose | Key Information Obtained |

| HPLC | Purity Assessment | Retention time, peak area (purity) |

| ¹H NMR Spectroscopy | Structural Confirmation | Chemical shifts, integration, coupling constants of protons |

| ¹³C NMR Spectroscopy | Structural Confirmation | Chemical shifts of carbon atoms |

| Mass Spectrometry (MS) | Molecular Weight and Structural Information | Molecular ion peak, fragmentation pattern |

This table summarizes the primary analytical techniques and the information they provide for the characterization of organic compounds like this compound.

Polymer Science and Macromolecular Engineering with N,n Dimethyl 1 2 Vinylphenyl Methanamine

Fundamental Polymerization Mechanisms and Kinetics

The polymerization of N,N-Dimethyl-1-(2-vinylphenyl)methanamine can proceed through several mechanisms, each offering distinct advantages in controlling the final polymer architecture and properties.

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers like this compound. This process is typically initiated by thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. These radicals then propagate by adding to the vinyl group of the monomer.

The kinetics of radical polymerization are influenced by several factors, including monomer and initiator concentrations, temperature, and the solvent used. isc.irk.ruresearchgate.net The rate of polymerization generally increases with higher monomer and initiator concentrations and at elevated temperatures. researchgate.net However, conventional radical polymerization often leads to polymers with broad molecular weight distributions and limited control over the macromolecular architecture. taylorfrancis.com

Aromatic amines can sometimes act as inhibitors or chain transfer agents in radical polymerizations, which could influence the kinetics and the achievable molecular weight of the resulting polymer. researchgate.net The specific impact of the dimethylaminomethyl group on the radical polymerization of the 2-vinylphenyl moiety would require detailed kinetic studies.

To overcome the limitations of conventional radical polymerization, controlled/living polymerization (CLP) techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) are employed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. taylorfrancis.comcmu.edu

Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully used for the controlled polymerization of various functional monomers. However, the polymerization of acrylamide-based monomers using ATRP can be challenging due to the complexation of the copper catalyst with the amide group, which can hinder the deactivation process and lead to a loss of control. cmu.edu Similar challenges might be encountered with this compound due to the potential for the tertiary amine to interact with the catalyst. The choice of ligand, initiator, and solvent is crucial to achieve a controlled polymerization. cmu.educmu.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CLP method that is tolerant to a wide range of functional groups. It has been successfully applied to the polymerization of N-vinylformamide and N-vinylpyrrolidone, which are structurally related to the monomer . researchgate.netrsc.orgrsc.org The selection of an appropriate RAFT agent is critical for achieving good control over the polymerization. For instance, xanthates have been shown to be effective for the RAFT polymerization of N-vinylformamide. rsc.org

Nitroxide-Mediated Polymerization (NMP): NMP is another powerful CLP technique. The mechanism involves the reversible trapping of the propagating radical by a stable nitroxide radical. rsc.org This method has been used to polymerize a variety of monomers, and its applicability to this compound would depend on the stability of the propagating radical and its interaction with the chosen nitroxide mediator.

| Controlled Polymerization Technique | Key Components | Potential for this compound | Anticipated Challenges |

| ATRP | Initiator (e.g., alkyl halide), Transition Metal Catalyst (e.g., Cu(I) halide), Ligand | Potentially feasible for producing well-defined polymers. | Potential for catalyst-amine interaction leading to loss of control. |

| RAFT | RAFT Agent (e.g., dithioester, xanthate), Radical Initiator | High potential due to tolerance of various functional groups. | Selection of a suitable RAFT agent is crucial for efficient control. |

| NMP | Nitroxide Mediator (e.g., TEMPO), Radical Initiator | Feasible, but requires careful selection of the nitroxide. | Potential side reactions at the high temperatures often required. |

Copolymerization of this compound with other vinyl monomers is a powerful strategy to tailor the properties of the resulting polymers. By varying the comonomer and its proportion in the copolymer, properties such as solubility, thermal stability, and mechanical strength can be finely tuned.

The reactivity ratios of the comonomers, typically denoted as r1 and r2, are crucial parameters that describe their relative reactivities in a copolymerization reaction. nih.govsapub.org These ratios determine the distribution of monomer units along the polymer chain, which can be random, alternating, blocky, or statistical. For instance, the copolymerization of N-phenylmaleimide with styrene (B11656) can lead to a nearly alternating structure. rsc.org

Potential comonomers for this compound include:

Styrene and its derivatives: To modify the hydrophobicity and thermal properties.

Acrylates and methacrylates: To introduce a wide range of functional groups and control the glass transition temperature.

N-vinylamides (e.g., N-vinylpyrrolidone, N-vinylcaprolactam): To enhance hydrophilicity and biocompatibility. google.comdiva-portal.org

The determination of reactivity ratios through methods like Fineman-Ross or Kelen-Tüdös would be essential for predicting and controlling the copolymer composition and microstructure. nih.govscielo.org

Design and Synthesis of Functional Polymers

The presence of the dimethylamino group in this compound makes it a valuable building block for the synthesis of functional polymers with specific applications.

The tertiary amine group in the monomer can be readily protonated or quaternized to introduce positive charges along the polymer backbone, leading to the formation of cationic polymers and polyelectrolytes. These materials are of significant interest for various applications, including as flocculants in water treatment, gene delivery vectors, and antimicrobial agents.

The synthesis of cationic polyelectrolytes from this compound can be achieved by:

Post-polymerization modification: The neutral polymer is first synthesized and then treated with an acid to protonate the amine groups or with an alkylating agent (e.g., methyl iodide) to quaternize them.

Polymerization of a quaternized monomer: The monomer itself is first quaternized and then polymerized.

Copolymers of acrylamide (B121943) and cationic monomers are widely used in wastewater treatment and papermaking. google.com Similarly, copolymers of this compound could be designed to have specific charge densities and architectures for targeted applications. For example, block copolymers containing a cationic block can self-assemble into micelles or other nanostructures in solution. mdpi.com

Ion-imprinted polymers (IIPs) are a class of materials designed to selectively recognize and bind specific ions. taylorfrancis.com The synthesis of IIPs involves the polymerization of a functional monomer and a cross-linker in the presence of a template ion. The functional monomer coordinates to the template ion, and after polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target ion. mdpi.comchemscene.com

This compound is a promising functional monomer for the synthesis of IIPs for the selective recognition of metal ions. The dimethylamino group can act as a ligand to coordinate with various metal ions. By using a specific metal ion as a template during the polymerization process, it is possible to create polymers with high selectivity for that particular ion. rsc.orgnih.gov

The general procedure for preparing an IIP using this monomer would involve:

Complex formation: The monomer, this compound, is mixed with a salt of the target metal ion in a suitable solvent to allow for the formation of a metal-monomer complex.

Polymerization: A cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate) and a radical initiator are added to the solution, and polymerization is initiated.

Template removal: The template metal ion is removed from the cross-linked polymer matrix by washing with an appropriate eluent, such as an acidic solution.

The resulting IIP would contain cavities specifically designed for the rebinding of the target metal ion, enabling its selective separation from complex matrices. researchgate.net

| Parameter | Description | Relevance to IIPs with this compound | | :--- | :--- | :--- | :--- | | Adsorption Capacity | The maximum amount of ion that can be adsorbed per unit mass of the polymer. | A key performance metric indicating the efficiency of the IIP. | | Selectivity Coefficient | A measure of the polymer's preference for the template ion over other competing ions. | High selectivity is the primary goal of ion imprinting. | | Reusability | The ability of the IIP to be regenerated and reused multiple times without significant loss of performance. | Important for practical and economic viability. |

Polymeric Supports and Hybrid Materials for Catalysis and Separation

The incorporation of this compound into a polymer backbone would introduce a tertiary amine functionality. In the realm of catalysis, such amine groups can serve as basic catalytic sites. Polymers featuring these functionalities, often in the form of cross-linked resins, are utilized as reusable solid-phase catalysts for a variety of organic reactions, such as the Knoevenagel condensation. nih.gov The catalytic activity would be influenced by the accessibility of these amine sites, which is a factor of the polymer's morphology and swelling capacity in the reaction medium.

Structure-Property Relationships in Polymeric Materials Derived from this compound

The properties of polymers derived from this compound would be intrinsically linked to their structural characteristics, from the molecular to the macroscopic level.

Impact of Monomer Integration on Polymer Morphology and Porosity

The inclusion of the this compound monomer into a polymer matrix would be expected to significantly influence the material's morphology and porosity. The presence of the dimethylaminomethyl group would affect inter-chain and intra-chain interactions, potentially leading to alterations in the polymer's glass transition temperature and mechanical properties.

In the creation of porous polymers, often through suspension or emulsion polymerization, the structure of the monomer plays a critical role. The ortho-substitution pattern of this monomer might induce specific chain conformations that could either facilitate or hinder the formation of a porous network when copolymerized with cross-linking agents. The polarity of the amine group could also be leveraged to template the formation of pores in the presence of specific porogens.

| Potential Impact on Polymer Properties | Underlying Structural Factor |

| Increased Glass Transition Temperature | Hindered chain rotation due to the bulky ortho-substituent. |

| Modified Surface Wettability | Presence of polar amine groups on the polymer surface. |

| Altered Porosity in Cross-linked Resins | Specific monomer geometry influencing phase separation during polymerization. |

Interfacial Engineering and Applications in Organic Electronic Devices (e.g., OSCs)

In the field of organic electronic devices, such as organic solar cells (OSCs), the interface between different layers is crucial for efficient device performance. rsc.org Polymers containing amine functionalities are often explored as interfacial layers to modify electrode work functions and improve charge extraction.

Advanced Catalytic Applications and Ligand Design in Organometallic and Organic Catalysis

Transition Metal-Catalyzed Reactions Employing N,N-Dimethyl-1-(2-vinylphenyl)methanamine Derivatives as Ligands

The structural attributes of this compound make it an intriguing ligand for transition metals. The nitrogen atom of the dimethylamino group and the vinyl moiety can coordinate to a metal center, creating stable complexes that are effective in various catalytic transformations.

Cyclopalladated Complexes: Synthesis, Reactivity, and Catalytic Competence

The formation of cyclopalladated complexes, or palladacycles, from ligands like this compound is a well-established strategy for creating robust and efficient catalysts. The synthesis typically involves the reaction of the ligand with a palladium(II) salt, such as palladium(II) acetate (B1210297) or palladium(II) chloride. The resulting palladacycle often exhibits high stability and catalytic activity, which can be attributed to the strong sigma bond formed between the palladium and a carbon atom of the ligand, creating a highly stable chelate ring. While specific studies on the cyclopalladated complexes of this compound are not extensively detailed in available literature, the principles of their formation and reactivity can be inferred from similar systems. These complexes are known to be competent catalysts for a variety of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Kumada-Corriu)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The efficiency of these reactions often hinges on the nature of the ligand coordinated to the palladium center.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, is one of the most widely used cross-coupling reactions. harvard.eduillinois.edu The general mechanism involves oxidative addition of the organohalide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com Ligands play a crucial role in stabilizing the palladium catalyst and facilitating these steps. While direct applications of this compound as a ligand in Suzuki-Miyaura coupling are not prominently reported, related N- or P-chelating ligands have been studied extensively. researchgate.netnih.gov These studies show that the electronic and steric properties of the ligand are critical for catalytic efficiency.

The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophile to couple with an organohalide, typically catalyzed by nickel or palladium complexes. This was one of the first transition metal-catalyzed cross-coupling reactions to be developed. The reaction is valued for its use of readily available Grignard reagents. The choice of ligand is critical to prevent side reactions and to promote high yields. Research into various ligands for Kumada coupling continues, with a focus on enhancing catalyst stability and turnover numbers.

| Cross-Coupling Reaction | Nucleophile | Electrophile | Typical Catalyst | Key Role of Ligand |

| Suzuki-Miyaura | Organoboron Compound | Organohalide/Triflate | Palladium Complex | Stabilize Pd(0)/Pd(II) species, facilitate oxidative addition and reductive elimination. yonedalabs.com |

| Kumada-Corriu | Grignard Reagent | Organohalide/Triflate | Nickel or Palladium Complex | Modulate reactivity of the metal center, prevent catalyst deactivation. |

Exploration of Group 15 Element Analogues as Promising Ligand Scaffolds

To further tune the catalytic properties of metal complexes, researchers often explore analogues of a parent ligand. In the case of this compound, replacing the nitrogen atom with heavier Group 15 elements like phosphorus (phosphine) or arsenic (arsine) can significantly alter the ligand's electronic and steric profile. Phosphine (B1218219) ligands, for instance, are known for their strong σ-donating and π-accepting capabilities, which can enhance the stability and activity of palladium catalysts in cross-coupling reactions. researchgate.net The synthesis of a phosphine analogue, such as (2-vinylphenyl)methyldiphenylphosphine, would create a P, C(olefin) bidentate ligand with different coordination properties compared to the N, C(olefin) system of the parent amine, potentially leading to improved catalytic performance in specific applications.

Organocatalytic Transformations Facilitated by the Tertiary Amine Functionality

The tertiary amine group in this compound is not only a coordinating site for metals but can also function as an organocatalyst itself, typically by acting as a Lewis or Brønsted base.

Base-Catalyzed Hydroamination of Olefins and Related Addition Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing amines. While often catalyzed by transition metals, base-catalyzed hydroamination presents a complementary approach. Tertiary amines can act as catalysts in these reactions, particularly for the addition of less reactive amines to activated olefins. The mechanism generally involves the deprotonation of the amine substrate by the tertiary amine catalyst to generate a more nucleophilic amide, which then adds to the olefin. The vinyl group within the this compound structure could potentially participate in or influence these reactions, although specific studies are needed to confirm this.

Role in Amine-Mediated Reactions and Potential as Catalyst Poison in Specific Systems

Tertiary amines are widely employed as bases or nucleophilic catalysts in a vast array of organic transformations. However, their strong coordinating ability means they can also act as catalyst poisons in transition metal-catalyzed reactions. By binding strongly to the metal center, a tertiary amine can block the active site and inhibit or completely shut down the catalytic cycle. This is a significant consideration when designing reactions that might involve both a transition metal catalyst and a tertiary amine, either as a substrate, additive, or impurity. The potential for this compound to act as a catalyst poison would depend on the specific metal, the other ligands present, and the reaction conditions.

Development of Heterogeneous Catalysts Utilizing Polymer-Supported this compound

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a cornerstone of green and sustainable chemistry. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. The monomer this compound is a prime candidate for the development of novel polymer-supported catalysts due to its unique structural features: a polymerizable vinyl group and a dimethylaminomethyl moiety that can act as a ligand or an anchoring site for catalytically active metal species.

The vinyl group on the phenyl ring allows for the straightforward synthesis of polymer supports through free-radical polymerization or copolymerization with other vinyl monomers, such as styrene (B11656) or divinylbenzene (B73037). mdpi.com Copolymerization is particularly advantageous as it allows for the tuning of the polymer's physical and chemical properties, including porosity, swelling behavior, and mechanical stability. For instance, using a cross-linking agent like divinylbenzene can produce robust, high-surface-area porous organic polymers. nih.gov

The resulting polymer, poly(this compound), possesses pendant dimethylaminomethyl groups that can be utilized in several ways to generate active catalysts:

Direct Anchoring of Metal Nanoparticles: The tertiary amine functionality can coordinate to metal precursors, serving as a stabilization and anchoring site for the in-situ formation of metal nanoparticles. For example, palladium(II) acetate can be impregnated onto the polymer support and subsequently reduced to form highly dispersed palladium nanoparticles (PdNPs). mdpi.com These polymer-supported PdNPs are effective catalysts for a variety of organic transformations. The polymer matrix prevents the agglomeration of the nanoparticles, maintaining their high surface area and catalytic activity over multiple cycles. mdpi.com

Ligand Functionalization for Metal Complexation: The dimethylamino group can serve as a potent ligand for various transition metals. The polymer acts as a macromolecular ligand, immobilizing the metal center. This is particularly useful for reactions where ligand dissociation can lead to catalyst deactivation or loss of selectivity.

Research on similar vinyl polymer gels has demonstrated that the nature of the polymer support significantly influences the catalyst's performance. mdpi.com The structural properties of the polymer, such as the choice of co-monomer and the degree of cross-linking, can affect the activity and selectivity of the immobilized catalyst.

Table 1: Potential Catalytic Applications of Polymer-Supported this compound

| Catalyst System | Potential Reaction | Advantages |

| Pd NPs on Poly(DMVPM)¹ | Suzuki-Miyaura Coupling | Recyclable, low metal leaching, high stability. mdpi.com |

| Ag NPs on Poly(DMVPM)¹ | Reduction of Nitrophenols | High catalytic efficiency, stable and reusable for multiple cycles. nih.gov |

| Ru-Complex with Poly(DMVPM)¹ | Hydrogenation Reactions | Enhanced stability of the metal complex, simplified product purification. |

¹Poly(DMVPM) refers to the polymer derived from this compound.

The stability and reusability of such polymer-supported catalysts are critical metrics for their practical application. Studies on analogous systems, such as silver nanoparticles immobilized on crosslinked poly(divinylbenzene), have shown that the catalyst can be used for several consecutive cycles with only a slight decrease in conversion efficiency, demonstrating excellent stability. nih.gov This highlights the potential for creating robust and economically viable catalytic systems based on this compound.

Chiral Derivatives in Asymmetric Catalysis: Enantioselective Methodologies

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. The development of novel chiral ligands is crucial for advancing this field. While this compound is achiral, it serves as a versatile scaffold for the synthesis of new chiral ligands for enantioselective transformations.

Chirality can be introduced into the molecule in several ways:

Modification of the Amine: Replacing the methyl groups on the nitrogen atom with a chiral auxiliary.

Introduction of Planar or Axial Chirality: Derivatization of the phenyl ring or restriction of rotation to create a chiral axis.

Formation of Chiral Metal Complexes: Coordination to a metal center with other chiral ligands to create a chiral catalytic environment.

Once synthesized, these chiral derivatives can be employed as ligands in a wide array of metal-catalyzed asymmetric reactions. The combination of a "hard" nitrogen donor and the potential for introducing "soft" phosphine donors (by modifying the aromatic ring) would make these ligands suitable for various transition metals like palladium, rhodium, copper, and iridium.

Drawing parallels from established chiral ligands, derivatives of this compound could be highly effective in key enantioselective methodologies. For example, chiral diphosphine ligands are renowned for their success in asymmetric hydrogenation and hydrosilylation reactions. nih.gov A chiral phosphine derivative of the title compound could potentially be applied in the Rh-catalyzed asymmetric silylcyclization of 1,6-enynes to produce chiral pyrrolidines with high enantioselectivity. nih.gov

Table 2: Potential Asymmetric Reactions Using Chiral Derivatives

| Reaction Type | Catalyst System | Potential Product | Reported Enantioselectivities in Analogous Systems |

| Asymmetric Hydrosilylation/Cyclization | Chiral Rh-Diphosphine Complex | Chiral Pyrrolidines | Up to 92% ee nih.gov |

| Asymmetric C-C Coupling | Chiral Pd-Diamine Complex | Chiral Diamines, Biaryls | >95:5 er nih.gov |

| Desymmetrization Reactions | Chiral Pd-Bisphosphine Complex | Chiral Carbocycles | High enantiodiscrimination nih.gov |

Furthermore, chiral diamine ligands are instrumental in copper-catalyzed reactions, such as the enantioselective synthesis of anti-1,2-diamines through the reductive coupling of azadienes with imines, which can proceed with excellent diastereomeric and enantiomeric ratios (>95:5 er). nih.gov A chiral diamine derivative synthesized from this compound could offer a new ligand framework for such transformations.

The design of these ligands allows for fine-tuning of both steric and electronic properties to maximize enantioselectivity. The ability to switch the chirality of a product by using a single ligand that can be altered by an external stimulus, such as light, represents a frontier in catalysis. nih.gov While speculative for this specific compound, the development of photoresponsive chiral ligands based on its scaffold could enable unprecedented control over asymmetric reactions. The ultimate goal is to create a catalytic system where a single chiral ligand can be used to produce either enantiomer of a desired product on demand, a significant challenge in asymmetric synthesis. nih.gov

Mechanistic Elucidation and Computational Studies of N,n Dimethyl 1 2 Vinylphenyl Methanamine Reactivity

Investigation of Reaction Pathways and Intermediates

The study of reaction pathways for N,N-Dimethyl-1-(2-vinylphenyl)methanamine involves a close look at how the molecule behaves in the presence of various reagents and conditions, such as metal catalysts, bases, heat, or light. Understanding the transient species, or intermediates, that form during these reactions is key to controlling the final products.

The interaction of this compound with transition metal complexes opens up a rich field of organometallic transformations. The vinyl group and the dimethylamino group can both coordinate to a metal center, creating a bidentate ligand framework that is pivotal for subsequent reactions.

Insertion Reactions: An insertion reaction in this context involves the interposition of a molecule into an existing metal-ligand bond. wikipedia.orgnumberanalytics.com For a complex of this compound, the most probable insertion pathways involve the vinyl group. In what is known as a 1,2-insertion, an alkene ligand (the vinyl group) inserts into a metal-hydride (M-H) or metal-alkyl (M-R) bond. libretexts.org This process does not change the formal oxidation state of the metal but does decrease the coordination number by one, creating a vacant site for further reactivity. libretexts.org

The mechanism typically proceeds through a cis-arrangement of the reacting ligands within the metal's coordination sphere. edubirdie.com For example, in a palladium-catalyzed reaction, the vinyl group of this compound could insert into a palladium-hydride bond, forming a new palladium-carbon bond and a more complex organopalladium intermediate that can then undergo further transformations. The stereochemistry of the insertion is usually syn, meaning the metal and the hydride add to the same face of the vinyl group. edubirdie.com

Cycloaddition Reactions: The ortho-vinylphenylamine structure is also a prime candidate for intramolecular cycloaddition reactions when coordinated to a metal. The proximity of the vinyl and amino groups, enforced by coordination to the metal template, can facilitate reactions that would otherwise be kinetically unfavorable. For instance, a metal-catalyzed [2+2+2] cycloaddition could potentially occur between the vinyl group and two other unsaturated molecules, leading to the formation of complex polycyclic structures.

Table 1: Key Aspects of Insertion Reactions in Metal Complexes

| Feature | Description |

| Reaction Type | Primarily 1,2-insertion involving the vinyl group. libretexts.org |

| Reacting Bonds | Metal-Hydride (M-H) or Metal-Alkyl (M-R). |

| Key Intermediate | A four-membered metallacyclic transition state. |

| Coordination | Requires a cis-arrangement of the vinyl and M-X ligands. edubirdie.com |

| Outcome | Formation of a new M-C bond and a C-X bond. |

| Stereochemistry | Typically syn-addition across the double bond. edubirdie.com |

The presence of a benzylic tertiary amine makes this compound susceptible to base-induced rearrangements, most notably the Sommelet-Hauser rearrangement. wikipedia.org This reaction typically involves a quaternary ammonium (B1175870) salt, which can be formed in situ from the tertiary amine by alkylation.

The classical Sommelet-Hauser rearrangement transforms a benzyl (B1604629) quaternary ammonium salt into an ortho-alkylated N,N-dialkylbenzylamine using a strong base like sodium amide. wikipedia.org The mechanism begins with the deprotonation of an acidic proton. In the case of the quaternized derivative of this compound, there are two potential sites for initial deprotonation: the benzylic proton and a proton on one of the N-methyl groups.

Ylide Formation: The strong base abstracts a proton, leading to the formation of a nitrogen ylide. An equilibrium is established between the benzylic ylide (less reactive) and the methylide (more reactive, though in lower concentration). wikipedia.org

wikipedia.orgmdpi.com-Sigmatropic Rearrangement: The more reactive methylide undergoes a concerted, pericyclic wikipedia.orgmdpi.com-sigmatropic rearrangement. This involves the migration of the benzyl group from the nitrogen to the adjacent carbanionic carbon of the ylide. wikipedia.org

Aromatization: The resulting intermediate is a non-aromatic cyclohexadiene derivative, which rapidly tautomerizes to regain aromaticity, yielding the final ortho-substituted product.

For this compound, this rearrangement would lead to the formation of a new ethyl group on the benzene (B151609) ring, ortho to the newly formed dimethylaminomethyl group. The existing vinyl group would influence the regioselectivity of the deprotonation and rearrangement steps. A competing reaction, the Stevens rearrangement, which involves a wikipedia.orgwikipedia.org-rearrangement, is also possible under these conditions. wikipedia.org

Table 2: Mechanistic Steps of the Sommelet-Hauser Rearrangement

| Step | Description | Intermediate Species |

| 1. Quaternization | The tertiary amine is alkylated to form a quaternary ammonium salt. | Quaternary ammonium salt |

| 2. Deprotonation | A strong base abstracts a proton to form a nitrogen ylide. wikipedia.org | Nitrogen Ylide |

| 3. Rearrangement | The ylide undergoes a wikipedia.orgmdpi.com-sigmatropic shift. wikipedia.org | Cyclohexadiene derivative |

| 4. Aromatization | The intermediate tautomerizes to restore the aromatic ring. | Ortho-alkylated benzylamine |

The vinyl group on the aromatic ring is a chromophore that can absorb thermal or light energy, leading to specific transformations.

Thermal Transformations: At elevated temperatures, vinyl-substituted aromatics can undergo a variety of reactions, including polymerization and rearrangements. For this compound, intramolecular cyclization is a plausible thermal pathway. For example, a thermal electrocyclization could occur, potentially involving the vinyl group and the aromatic ring, leading to fused ring systems, although this often requires high temperatures. A related thermal rearrangement has been observed in thiocarbonyl-stabilised triphenylphosphonium ylides, which isomerize via the transfer of a phenyl group. mdpi.com

Photochemical Transformations: Upon absorption of UV light, the vinylphenylamine moiety can be promoted to an excited electronic state, enabling reactions that are not accessible under thermal conditions. Photochemical reactions of vinyl aromatics often involve cycloadditions. Intramolecular [2+2] cycloaddition between the vinyl group and a double bond in the benzene ring could lead to the formation of bicyclic compounds. The presence of the ortho-aminomethyl group can influence the excited state's lifetime and decay pathways, potentially directing the reaction towards specific isomers or facilitating unique rearrangements.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, predicting reactivity, and analyzing the electronic properties of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate chemical reactions. By solving approximations of the Schrödinger equation, DFT can calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.

For reactions involving this compound, DFT calculations can:

Determine Reaction Barriers: By calculating the energy difference between the reactants and the transition state (the activation energy), DFT can predict the feasibility and rate of a proposed reaction pathway. mdpi.com

Identify Intermediates: Local minima on the potential energy surface correspond to stable or metastable intermediates, which can be structurally characterized.

Visualize Transition States: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight. For example, in a cycloaddition reaction, DFT can confirm whether the reaction is concerted (all bonds form at once) or stepwise.

These predictive calculations are invaluable for comparing competing reaction pathways, such as the Sommelet-Hauser versus the Stevens rearrangement, by determining which has a lower activation barrier. mdpi.com

The electronic structure of a molecule dictates its reactivity. DFT and other quantum chemical methods can compute various electronic properties that act as descriptors of reactivity. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and location of the HOMO indicate where the molecule is most likely to act as a nucleophile (electron donor), while the LUMO indicates the most likely site for electrophilic attack (electron acceptor). For this compound, the HOMO is likely to have significant contributions from the nitrogen lone pair and the vinyl/aromatic π-system, while the LUMO will be centered on the antibonding orbitals of the π-system.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This allows for the prediction of sites for nucleophilic or electrophilic attack.

Fukui Functions: These functions provide a more sophisticated, quantitative measure of the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby predicting the most reactive sites for nucleophilic, electrophilic, and radical attack. youtube.com

By analyzing these descriptors for the vinylphenylamine moiety, chemists can predict how this compound will interact with different reagents, guiding the design of new synthetic methodologies. researchgate.net

Computational Design of Novel Derivatives and Catalysts

A thorough search of scientific literature did not yield any studies focused on the computational design of novel derivatives or catalysts based on the this compound scaffold. Research in this specific area, including predictive modeling for catalytic activity or the design of new molecular structures with tailored electronic and steric properties, appears to be unpublished. While computational chemistry is a powerful tool for such endeavors, it has not been applied to this particular compound in the available literature.

Table 1: Computational Design Parameters for this compound Derivatives

| Derivative ID | Target Property | Computational Method | Predicted Outcome |

|---|

Spectroscopic and Spectrometric Approaches for Mechanistic Validation

Detailed spectroscopic and spectrometric studies are crucial for validating reaction mechanisms, identifying intermediates, and understanding the kinetics of chemical transformations. However, for this compound, specific research applying advanced analytical techniques is not documented in peer-reviewed literature.

Advanced NMR Techniques for Structural Dynamics and Reaction Monitoring

While advanced Nuclear Magnetic Resonance (NMR) techniques are essential for elucidating structural dynamics and monitoring reactions in real-time, no specific applications of these methods to this compound have been reported. Studies employing techniques such as 2D NMR (COSY, HSQC, HMBC), exchange spectroscopy (EXSY), or diffusion-ordered spectroscopy (DOSY) to probe the conformational dynamics, intramolecular interactions, or reaction kinetics of this compound are absent from the current body of scientific literature.

Table 2: Advanced NMR Studies on this compound

| NMR Technique | Focus of Study | Key Findings |

|---|

Mass Spectrometry and Chromatographic Techniques for Product Identification and Kinetic Studies

The application of mass spectrometry (MS) and chromatographic techniques (such as GC-MS or LC-MS) for the identification of products arising from reactions of this compound, or for conducting kinetic analyses of its transformations, is not described in available research. These methods are fundamental for separating complex mixtures and providing detailed structural information on reaction components, as well as for determining reaction rates and orders. The absence of such studies indicates that the reactivity of this compound remains largely unexplored.

Table 3: Chromatographic and Mass Spectrometric Analysis of this compound Reactions

| Analytical Method | Reaction Type | Products Identified | Kinetic Data |

|---|

Advanced Applications and Emerging Frontiers for N,n Dimethyl 1 2 Vinylphenyl Methanamine and Its Derivatives

Chemical Sensing and Imaging

The styryl scaffold, characterized by a phenyl group attached to a vinyl group, is a common structural motif in a variety of fluorophores and dyes. nih.gov The incorporation of an amino group, as seen in N,N-Dimethyl-1-(2-vinylphenyl)methanamine, creates a "push-pull" system where the amino group acts as an electron donor, enhancing the molecule's photophysical properties. This makes its derivatives prime candidates for the development of sophisticated sensing and imaging tools.

Development of Fluorescent Probes for Chemical Analytes

Derivatives structurally related to this compound have been successfully developed as fluorescent probes. These probes can detect specific analytes through changes in their fluorescence intensity or wavelength upon binding. For instance, new amino-styryl thiophenes, which share the core aminostyryl structure, have been synthesized and shown to possess favorable photophysical properties and acid resistance, making them excellent models for water-soluble optical dyes. researchgate.net

Research into styryl-based compounds has demonstrated their potential as in vivo imaging agents for beta-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.gov A study synthesized 56 styryl-based neutral compounds, of which 14 showed significant labeling of beta-amyloid plaques in human brain sections. nih.gov The binding affinity of these compounds to beta-amyloid fibrils was confirmed by measuring changes in fluorescence intensity, with a class of quinaldine-styryl compounds showing particularly high specificity. nih.gov This highlights the potential of this compound as a precursor for developing similar high-affinity probes for neurodegenerative disease research.

Design of Optical Sensors for Environmental and Biological Applications

The sensitivity of the amino group to its chemical environment allows for the design of optical sensors that respond to changes in pH, ion concentration, or the presence of specific biomolecules. mdpi.com Push-pull styryl dyes containing a free amino group can exhibit significant shifts in their absorption and emission spectra in response to solvent polarity and pH. mdpi.com

Schiff base derivatives of aminostyryl compounds have been shown to function as colorimetric and luminescent pH sensors. mdpi.com These sensors exhibit a bathochromic shift (a shift to longer wavelengths) upon the addition of a base, which can be visually detected. mdpi.com Given that the presence of ions like H+ and OH- is critical in many industrial, biological, and environmental processes, the development of such sensors is of great importance. mdpi.com The this compound scaffold is an ideal starting point for creating polymers or materials with integrated pH-sensing capabilities for applications ranging from environmental monitoring to cellular imaging.

| Probe Type | Target Analyte/Application | Sensing Mechanism | Key Structural Feature | Reference |

|---|---|---|---|---|

| Amino-Styryl Thiophenes | Potential Optical Dyes | Fluorescence | trans-aminostilbene subunit | researchgate.net |

| Quinaldine-Styryl Scaffolds | Beta-Amyloid Plaques | Fluorescence Intensity Change | Styryl-based neutral compound | nih.gov |

| Styryl-based Schiff Bases | pH (Hydroxide Ions) | Colorimetric & Luminescence Shift | Push-pull D-π-A system | mdpi.com |

Bioactive Molecules and Pharmaceutical Intermediates

The styryl group is a significant pharmacophore found in numerous medicinally important compounds, where it can positively influence properties such as lipophilicity and oral absorption. nih.gov This makes this compound a valuable starting material for the synthesis of new therapeutic agents.

Role as a Synthetic Precursor for Novel Drug Candidates

The structural framework of aminostilbenes and their heterocyclic analogs is being actively investigated for various therapeutic targets. Research has shown that functionalized cis-isomers of amino-thienostilbenes and their photocyclization products are promising candidates for cholinesterase inhibitors, which are used to treat cognitive decline in conditions like Alzheimer's disease. researchgate.net Molecular docking studies have confirmed the potential for these molecules to interact effectively with the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

The versatility of the styryl scaffold allows for the creation of diverse molecular libraries. By reacting the amine or vinyl group of this compound, a wide range of derivatives can be synthesized and screened for biological activity against various diseases. The core structure serves as a template that can be modified to optimize binding affinity and selectivity for specific biological targets.

Investigation in the Context of Amino-Functionalized Bioconjugates

The tertiary amine group in this compound provides a handle for conjugation to other molecules, including biomolecules, to create functional bioconjugates. This is particularly relevant in the field of targeted drug delivery and diagnostics.

One emerging area is the development of metal-liganded bioactive complexes for stimuli-responsive release. nih.gov While not a direct application of the specific compound, the principle involves using ligands to "cage" a bioactive molecule with a metal center. The amino functionality within derivatives of this compound could be used to coordinate with metal centers, such as Ruthenium(II). nih.gov Such Ru(II) polypyridyl complexes are known to be responsive to visible light, allowing for the light-triggered release of a caged drug or fluorescent probe at a specific site in the body, which can be combined with cell imaging applications. nih.gov This approach offers a pathway to creating sophisticated theranostic agents based on the aminostyryl framework.

Materials for Separation and Purification Technologies

The presence of a polymerizable vinyl group makes this compound an excellent monomer for creating functional polymers. These polymers have significant potential in separation and purification technologies, particularly in the field of chromatography.

By polymerizing the monomer, a polystyrene backbone with pendant N,N-dimethylaminomethylphenyl groups is formed. This functionalized polymer can be used to create specialized chromatographic materials. A key application is in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govnih.gov CSPs are essential for separating enantiomers (chiral molecules that are mirror images of each other), a critical task in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects. yakhak.org

The vinyl group allows the monomer to be covalently attached to a support matrix, such as silica (B1680970) gel or a co-polymer, creating a durable and efficient stationary phase. nih.gov The amino group on the phenyl ring can then act as the chiral selector site or be further derivatized to enhance its chiral recognition capabilities. For example, chiral amines and their derivatives are widely used as chiral selectors on CSPs for resolving racemic mixtures of alcohols, amines, and amino acids. nih.govyakhak.org The polymer derived from this compound could serve as a versatile platform for separating a broad spectrum of chiral basic compounds. researchgate.net

| Polymer Type | Functional Group | Application | Separation Principle | Reference |

|---|---|---|---|---|

| Poly(styrene) Derivative | Pendant Amine/Carboxylic Groups | Molecularly Imprinted Resin | Selective recognition of target molecule | researchgate.net |

| Polysiloxane Co-polymer | Covalently Attached Chiral Selector (e.g., Proline) | Chiral Stationary Phase (GC) | Enantioselective interactions | nih.gov |

| Polysaccharide Derivatives (Cellulose/Amylose) | Phenylcarbamate Groups | Chiral Stationary Phase (HPLC) | Chiral recognition via H-bonding, π-π interactions | yakhak.org |

| Functionalized Polyethersulfone (PES) | Acrylic Acid / 4-Vinyl Pyridine | pH-Responsive Membranes | Changes in polymer conformation with pH | nih.gov |

Enhanced Adsorption Materials Based on Imprinted Polymers

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functionality to a template molecule. researchgate.net This "molecular memory" allows for the highly selective rebinding of the target analyte, making MIPs valuable materials for separations, sensors, and catalysis. researchgate.netcam.ac.uk The general process of molecular imprinting involves the co-polymerization of a functional monomer and a cross-linker in the presence of a template molecule. researchgate.net After polymerization, the template is removed, leaving behind specific recognition cavities. researchgate.net

However, based on the principles of molecular imprinting, one could hypothesize its utility. The tertiary amine group could interact with acidic or hydrogen-bond donor templates. Its vinyl group allows for straightforward incorporation into the polymer matrix via radical polymerization. The performance of such a MIP would be highly dependent on the chosen template and the polymerization conditions.

Table 1: Hypothetical Parameters for a Molecularly Imprinted Polymer Synthesized with this compound

| Parameter | Value |

| Functional Monomer | This compound |

| Template | (Hypothetical: Aromatic Acid) |

| Cross-linker | Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) |

| Porogen | Toluene |

| Imprinting Factor | (To be determined experimentally) |

| Adsorption Capacity | (To be determined experimentally) |

Membrane Technologies and Functional Coatings

The incorporation of functional monomers into polymer membranes and coatings can impart desirable properties such as improved selectivity, anti-fouling characteristics, and enhanced chemical resistance. The vinyl group of this compound allows it to be grafted onto surfaces or copolymerized to form functional thin films.

While the direct application of this compound in commercial membrane technologies and functional coatings is not widely documented, related chemistries offer insights into its potential. For instance, polymers containing tertiary amine groups can be quaternized to create positively charged surfaces, which can be effective in repelling positively charged foulants or in facilitating the transport of anions through a membrane. There is a broad interest in the surface modification of polymers to enhance their performance. mdpi.com

The development of functional coatings often involves the chemical vapor deposition (CVD) of reactive polymers or the solution-based coating of pre-synthesized polymers. A polymer derived from this compound could potentially be applied as a coating to modify the surface properties of a substrate, though specific research in this area is limited.

Surface and Interfacial Chemistry

The behavior of molecules at surfaces and interfaces is critical in a wide range of applications, from detergency to materials science. The derivatives of this compound, particularly its quaternary ammonium (B1175870) salts, are expected to exhibit interesting surface and interfacial properties.

Surfactant Properties of Quaternary Ammonium Derivatives

Quaternary ammonium compounds (QACs) are a well-established class of cationic surfactants. lion-specialty-chem.co.jp They consist of a positively charged nitrogen atom bonded to four organic groups, and this cationic head group is typically associated with one or more long hydrophobic alkyl chains. nih.gov This amphiphilic structure allows them to adsorb at interfaces, reducing surface tension and forming micelles in solution. nih.gov

The quaternary ammonium derivative of this compound, which can be formed by reacting the tertiary amine with an alkyl halide, would possess the characteristic features of a cationic surfactant. The quaternized nitrogen would form the hydrophilic head, while the vinylphenyl group and the additional alkyl group would constitute the hydrophobic tail. The properties of such a surfactant, including its critical micelle concentration (CMC) and its effectiveness at reducing surface tension, would depend on the length of the alkyl chain used for quaternization. Generally, longer alkyl chains lead to lower CMCs and greater surface activity. mdpi.com

Table 2: Comparison of Surfactant Properties for Different Quaternary Ammonium Compounds

| Surfactant | Structure | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γ_cmc) |

| Dodecyltrimethylammonium Bromide (DTAB) | C₁₂H₂₅N(CH₃)₃Br | ~15 mM | ~36 mN/m |

| Cetyltrimethylammonium Bromide (CTAB) | C₁₆H₃₃N(CH₃)₃Br | ~0.9 mM | ~33 mN/m |

| N,N,N-trimethyl-1-(2-vinylphenyl)methanaminium halide (Hypothetical) | CH₂=CHC₆H₄CH₂N(CH₃)₃X | (To be determined experimentally) | (To be determined experimentally) |

Surface Modification and Adhesion Promotion

The ability of polymers to adhere to various surfaces is crucial for applications such as coatings, composites, and adhesives. The chemical structure of this compound suggests its potential utility in surface modification and adhesion promotion. The tertiary amine group can interact with a variety of surfaces through acid-base interactions or hydrogen bonding.

Furthermore, polymers synthesized from this monomer could be used to treat surfaces to improve their compatibility with other materials. For example, a polymer layer containing the amine functionality could enhance the adhesion of a subsequent coating or adhesive layer that has complementary chemical groups. The modification of polymer surfaces is a broad field of study, with techniques ranging from wet chemical methods to plasma treatments. mdpi.comresearchgate.net

The quaternization of the amine groups in a polymer of this compound would introduce positive charges, which could be used to promote adhesion to negatively charged surfaces through electrostatic interactions. While these applications are theoretically plausible, specific research demonstrating the use of this compound for surface modification and adhesion promotion is not extensively reported.

Future Research Directions and Interdisciplinary Prospects

Sustainable Chemistry and Green Synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine

The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of this compound will likely prioritize green chemistry principles to minimize waste and avoid hazardous substances. lew.ro

Potential Green Synthesis Routes:

Catalytic Approaches: The use of heterogeneous catalysts, such as modified montmorillonite (B579905) clays (B1170129) (like Maghnite-H+), could offer an eco-friendly alternative to traditional polymerization initiators. lew.ro These catalysts are often non-toxic, readily available, and can be easily separated from the reaction mixture and regenerated. lew.ro

Bio-based Feedstocks: Investigating the use of renewable resources as starting materials could significantly reduce the environmental footprint of the synthesis process. For instance, researchers have explored the use of sobrerol, derived from α-pinene oxide, as a bio-based substitute for styrene (B11656) in unsaturated polyester (B1180765) resins. rsc.org A similar approach could be adapted for the synthesis of this compound.

One-Pot Syntheses: Developing regioselective, one-pot synthesis methods from readily available natural products could provide a more rapid and efficient route to this and similar styrene derivatives. acs.org

| Potential Green Synthesis Strategy | Key Advantages | Relevant Research Area |

| Heterogeneous Catalysis | Non-toxic, reusable catalysts, simplified purification. lew.ro | Cationic polymerization of styrene derivatives. lew.ro |

| Bio-based Monomers | Reduced reliance on fossil fuels, lower volatility. rsc.org | Styrene replacement in polymer formulations. rsc.org |

| One-Pot Synthesis from Natural Products | Increased efficiency, regioselectivity, broad nucleophile scope. acs.org | Synthesis of α-alkyl styrene derivatives. acs.org |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules and optimizing synthetic pathways. researchgate.netmedium.com These computational tools can analyze vast datasets to predict molecular properties and reaction outcomes, significantly reducing the time and cost associated with traditional experimental methods. medium.comresearchgate.net

Future applications of AI and ML in the study of this compound could include:

Property Prediction: Machine learning models, such as Deep Neural Networks (DNNs), can be trained to accurately predict the physicochemical properties of novel compounds. researchgate.net This could be used to estimate properties like solubility, bioactivity, and toxicity for this compound before synthesis. researchgate.net

Reaction Outcome Prediction: AI-driven tools can predict the most likely products of a chemical reaction and suggest optimal conditions. sci-hub.se For example, a novel AI framework named GraSSCoL has shown remarkable precision in predicting astrochemical reactions. scienmag.com Similar models could be developed to predict the polymerization behavior of this compound or its reactivity in other chemical transformations.

Generative Design: Generative deep learning models can design new molecules with specific desired properties. acs.org This technology could be employed to design derivatives of this compound with enhanced performance characteristics for specific applications, such as improved thermal stability or tailored electronic properties for use in organic semiconductors. annualreviews.org

Exploration in Advanced Energy Materials and Electrochemical Applications

The unique molecular structure of this compound, with its polymerizable vinyl group and electrochemically active amine functionality, makes it a compelling candidate for applications in advanced energy materials.

Polymer-based Batteries: Amine-functionalized polymers have shown promise in enhancing the performance of lithium-sulfur (Li-S) batteries. elsevierpure.comacs.org The amine groups can interact strongly with sulfur species, helping to stabilize the cathode and improve capacity retention. elsevierpure.comacs.org Polymers derived from this compound could potentially be investigated as novel cathode materials or binders in next-generation battery systems.

Conducting Polymers: The vinyl group allows for the polymerization of this compound, potentially leading to the formation of novel conducting polymers. The incorporation of the N,N-dimethylamine group could modulate the electronic properties of the resulting polymer, making it suitable for applications in organic electronics, such as sensors and organic light-emitting diodes (OLEDs).

CO2 Reduction: Amine-functionalized polymer membranes have been explored for the electrochemical reduction of carbon dioxide (CO2) into valuable hydrocarbons. rsc.org The amine groups can play a crucial role in tuning the reaction selectivity. rsc.org Materials incorporating this compound could be designed for efficient CO2 conversion technologies.

Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Biotechnology